molecular formula C22H17F3N2O3S B11219383 2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11219383
M. Wt: 446.4 g/mol
InChI Key: DQJCLHRMZZAWKO-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a bicyclic core structure (benzene fused with a 1,2,4-thiadiazine ring) and two distinct substituents: a 3-methylphenyl group at position 2 and a 3-(trifluoromethyl)benzyl group at position 4. The molecular formula is C₂₂H₁₈F₃N₂O₃S, with a calculated molecular weight of 447.49 g/mol. Related compounds, such as benzothiazine 1,1-dioxides, exhibit anti-inflammatory, analgesic, and antimicrobial properties, suggesting possible therapeutic applications for this class .

Properties

Molecular Formula

C22H17F3N2O3S

Molecular Weight

446.4 g/mol

IUPAC Name

2-(3-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C22H17F3N2O3S/c1-15-6-4-9-18(12-15)27-21(28)26(19-10-2-3-11-20(19)31(27,29)30)14-16-7-5-8-17(13-16)22(23,24)25/h2-13H,14H2,1H3

InChI Key

DQJCLHRMZZAWKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and molecular features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent 1 Substituent 2 Core Structure Notable Properties/Activities
Target Compound : 2-(3-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide C₂₂H₁₈F₃N₂O₃S 447.49 3-methylphenyl 3-(trifluoromethyl)benzyl Benzothiadiazine N/A (Data not provided)
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide C₂₁H₁₆ClFN₂O₃S 430.88 3-chlorobenzyl 3-fluoro-4-methylphenyl Benzothiadiazine N/A (Data not provided)
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide C₁₆H₁₀ClNO₄S 347.77 3-chlorobenzoyl 4-hydroxy Benzothiazine Anti-inflammatory, analgesic
3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide C₁₆H₁₁NO₄S 313.33 Benzoyl 4-hydroxy Benzothiazine Anti-inflammatory (e.g., Piroxicam analog)
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide C₂₁H₁₆FN₃O₃S₂ 465.50 4-fluorobenzyl 4-(methylsulfanyl)phenyl Pyridothiadiazine N/A (Data not provided)

Structural and Functional Analysis

Core Structure Differences: Benzothiadiazine (target compound and ): Features a sulfur-containing six-membered ring fused to benzene, enabling diverse substitution patterns. Benzothiazine (): Contains a sulfur and nitrogen in a six-membered ring, often associated with anti-inflammatory activity.

Substituent Effects: Trifluoromethyl (CF₃): In the target compound, the 3-(trifluoromethyl)benzyl group enhances lipophilicity and metabolic stability compared to the 3-chlorobenzyl group in . Hydroxy vs. Acyl Groups: Benzothiazines with 4-hydroxy substituents () exhibit hydrogen-bonding capacity, critical for anti-inflammatory activity. In contrast, the target compound lacks polar groups, which may reduce solubility but improve membrane permeability.

Benzothiazine derivatives (e.g., , 313.33 g/mol) are lighter and more likely to comply with Lipinski’s rules.

Research Findings and Implications

Biological Activity :

  • While the target compound lacks reported activity data, structurally related benzothiazines () demonstrate anti-inflammatory effects via cyclooxygenase (COX) inhibition. The absence of a hydroxy group in the target compound may limit similar mechanisms.

Synthetic Feasibility :

  • Benzothiadiazines are synthesized via condensation reactions (e.g., ), while benzothiazines often involve cyclization of sulfonamide precursors (). The trifluoromethyl group in the target compound may require specialized fluorination techniques.

Thermodynamic Stability :

  • The 1,1-dioxide moiety in all compounds enhances stability by reducing sulfur’s oxidation susceptibility. Half-chair conformations in benzothiazines (observed in ) may influence packing and crystallinity.

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